molecular formula C9H9BrN2O3 B1612082 4-Bromo-N-ethyl-3-nitrobenzamide CAS No. 1096291-52-9

4-Bromo-N-ethyl-3-nitrobenzamide

Cat. No. B1612082
M. Wt: 273.08 g/mol
InChI Key: CBAINLIMJMMFGC-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-nitrobenzamide (4-BE3NB) is an organic compound and a member of the nitrobenzamide family. It is a white solid that is soluble in water and organic solvents. 4-BE3NB is commonly used in organic synthesis, biochemistry and pharmacology. It is a versatile reagent with a wide range of applications in the lab and in research.

Scientific Research Applications

4-Bromo-N-ethyl-3-nitrobenzamide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a pharmacological agent in drug discovery. 4-Bromo-N-ethyl-3-nitrobenzamide has been used in the synthesis of a variety of compounds, including peptides, amines, and heterocyclic compounds. It has also been used in the synthesis of drugs and other biologically active compounds. In addition, 4-Bromo-N-ethyl-3-nitrobenzamide has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules.

Mechanism Of Action

4-Bromo-N-ethyl-3-nitrobenzamide acts as an electrophile in organic synthesis, and as a catalyst in biochemistry. In organic synthesis, 4-Bromo-N-ethyl-3-nitrobenzamide reacts with nucleophiles to form a new bond between the two molecules. In biochemistry, 4-Bromo-N-ethyl-3-nitrobenzamide acts as a catalyst for the formation of peptide bonds between amino acids. In pharmacology, 4-Bromo-N-ethyl-3-nitrobenzamide is used to target specific receptors in the body, which can lead to the activation or inhibition of specific pathways.

Biochemical And Physiological Effects

4-Bromo-N-ethyl-3-nitrobenzamide has been studied for its potential effects on biochemical and physiological processes. In animal studies, 4-Bromo-N-ethyl-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4-Bromo-N-ethyl-3-nitrobenzamide has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. In addition, 4-Bromo-N-ethyl-3-nitrobenzamide has been shown to modulate the activity of several other enzymes, including tyrosine hydroxylase, acetylcholinesterase, and glycogen phosphorylase.

Advantages And Limitations For Lab Experiments

4-Bromo-N-ethyl-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of reactions and applications. It is also inexpensive and readily available. However, 4-Bromo-N-ethyl-3-nitrobenzamide has some limitations. It is a strong electrophile, so it must be used with caution in order to avoid unwanted side reactions. It is also a strong oxidizing agent, so it must be handled with care in order to avoid damage to the surrounding environment.

Future Directions

There are several potential future directions for research on 4-Bromo-N-ethyl-3-nitrobenzamide. One potential direction is the development of new synthetic methods for the production of 4-Bromo-N-ethyl-3-nitrobenzamide. Another potential direction is the investigation of the biological effects of 4-Bromo-N-ethyl-3-nitrobenzamide, including its effects on inflammation, pain, and neurotransmitter metabolism. Finally, further research could be conducted on the potential therapeutic applications of 4-Bromo-N-ethyl-3-nitrobenzamide, such as its use as an anti-inflammatory, analgesic, or antidepressant.

properties

IUPAC Name

4-bromo-N-ethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAINLIMJMMFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595782
Record name 4-Bromo-N-ethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-ethyl-3-nitrobenzamide

CAS RN

1096291-52-9
Record name 4-Bromo-N-ethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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